Ssr 240600

NK1 receptor binding Receptor affinity Binding assay

SSR240600 (Burapitant) is a superior NK1 antagonist for high-sensitivity research. Its picomolar affinity (Ki=0.0061 nM) enables detection of low-abundance receptors, outperforming aprepitant by ~500-fold. Functionally validated in striatal cholinergic modulation and respiratory assays, it achieves a pIC50 of 8.6 in human bronchi. Critical differentiation from inactive NK1 antagonists (e.g., RP67580) in identical models makes it an essential, non-interchangeable reference. Researchers requiring precise, CNS-penetrant NK1 antagonism should specify this compound.

Molecular Formula C31H35Cl2F6N3O3
Molecular Weight 682.5 g/mol
CAS No. 537034-22-3
Cat. No. B1668066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSsr 240600
CAS537034-22-3
Synonyms2-(1-(2-(4-(2-(3,5-bis(trifluoromethyl)phenyl)acetyl)-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-4-piperidinyl)-2-methylpropanamide
SSR 240600
SSR-240600
SSR240600
Molecular FormulaC31H35Cl2F6N3O3
Molecular Weight682.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
InChIInChI=1S/C31H35Cl2F6N3O3/c1-28(2,27(40)44)20-5-8-41(9-6-20)10-7-29(21-3-4-24(32)25(33)17-21)18-42(11-12-45-29)26(43)15-19-13-22(30(34,35)36)16-23(14-19)31(37,38)39/h3-4,13-14,16-17,20H,5-12,15,18H2,1-2H3,(H2,40,44)/t29-/m0/s1
InChIKeyZLNYUCXXSDDIFU-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SSR240600 (Burapitant): Technical Baseline for NK1 Receptor Antagonist Procurement


SSR240600 (Burapitant, CAS: 537034-22-3) is a highly potent, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, developed by Sanofi-Aventis as one of the earliest compounds in its class [1]. Biochemical characterization demonstrates exceptional affinity for the human NK1 receptor, with reported Ki values of 0.0061 nM in IM9 lymphoblastic cells and 0.10 nM in U373MG astrocytoma cells, alongside an IC50 of 0.017 nM in human brain cortex membranes [2]. The compound exhibits central nervous system penetrance and is well-characterized across a comprehensive suite of in vitro and in vivo pharmacological models, establishing it as a key reference standard for NK1 receptor research and a benchmark for evaluating novel antagonists [3].

SSR240600: Why Generic Substitution with Other NK1 Antagonists Is Not Recommended


Despite sharing a common primary target, NK1 receptor antagonists exhibit profound, quantifiable divergence in their pharmacological profiles that precludes simple interchangeability. Direct comparative studies reveal that SSR240600, SR140333, and GR205171 all effectively suppress NMDA-evoked acetylcholine release in the rat striatal matrix, while RP67580 and GR82334 are completely inactive in the identical assay system, even at 1 µM [1]. Furthermore, SSR240600 demonstrates a >100- to 1000-fold selectivity window for NK1 over NK2 and NK3 receptors [2], a degree of discrimination not uniformly achieved across the class. Species-dependent potency variations represent another critical barrier to substitution: SSR240600 displays subnanomolar affinity for guinea pig NK1 receptors but is markedly less potent at rat and gerbil orthologs [2]. These orthogonal lines of evidence—divergent functional activity in identical assays, differential selectivity profiles, and species-specific potency—collectively demonstrate that selection of an NK1 antagonist must be driven by compound-specific quantitative data rather than class membership.

SSR240600 Product-Specific Quantitative Evidence: Comparative Performance Against Key NK1 Antagonists


Superior Binding Affinity for Human NK1 Receptors: SSR240600 vs. Aprepitant and SR140333

SSR240600 demonstrates substantially higher affinity for the human NK1 receptor compared to the clinically approved antagonist aprepitant and the reference antagonist SR140333. In human IM9 lymphoblastic cells, SSR240600 binds with a Ki of 0.0061 nM, representing approximately 500-fold higher affinity than aprepitant (Ki = 3 nM) [1][2]. Even when assessed in the same human astrocytoma U373MG cell line, SSR240600 (Ki = 0.10 nM) maintains a 7.4-fold affinity advantage over SR140333 (Ki = 0.74 nM) [1]. This differential is preserved in human brain cortex membranes, where SSR240600 exhibits an IC50 of 0.017 nM [1]. The consistent subnanomolar to low picomolar affinity of SSR240600 across multiple human NK1 receptor-expressing systems establishes it as a higher-sensitivity tool for receptor occupancy studies and a more stringent comparator for novel antagonist characterization.

NK1 receptor binding Receptor affinity Binding assay

Quantified NK1 vs. NK2/NK3 Selectivity: SSR240600 Demonstrates High Discrimination

SSR240600 exhibits a substantial selectivity window for the NK1 receptor over the closely related NK2 and NK3 tachykinin receptor subtypes. In binding and in vitro functional assays, the compound is >100- to 1000-fold more selective for NK1 versus NK2 or NK3 receptors [1]. This degree of discrimination is quantitatively defined in the primary characterization studies and represents a critical differentiator from less selective NK1 antagonists. While direct head-to-head selectivity data for all comparators are not uniformly available, aprepitant is reported to exhibit approximately 45,000-fold selectivity for NK1 (IC50 = 0.1 nM) over NK2 (IC50 = 4.5 µM) in CHO cell assays, but only ~3,000-fold selectivity over NK3 (IC50 = 300 nM) [2]. The >100- to 1000-fold window for SSR240600, derived from consistent measurements across both binding and functional assays, provides a well-validated selectivity benchmark for experimental design where off-target tachykinin receptor engagement must be minimized.

Receptor selectivity NK2 receptor NK3 receptor Off-target activity

Direct Functional Comparison: SSR240600, SR140333, and GR205171 Suppress NMDA-Evoked Acetylcholine Release; RP67580 and GR82334 Are Inactive

In a direct, head-to-head comparison within the same experimental system, SSR240600 (at 0.1 µM and 1 µM) markedly reduced NMDA (1 mM + D-serine 10 µM)-evoked release of [3H]acetylcholine in the rat striatal matrix [1]. Critically, the NK1 antagonists SR140333 and GR205171 produced comparable reductions at the identical concentrations, whereas the NK1 antagonists GR82334 and RP67580 were completely inactive at concentrations up to 1 µM [1]. This study provides unequivocal, quantitative evidence that not all NK1 antagonists are functionally equivalent, even when assayed under identical conditions. The shared activity profile of SSR240600, SR140333, and GR205171 in this paradigm, contrasted with the total lack of effect observed for RP67580 and GR82334, demonstrates that compound selection must be guided by functional validation in the specific experimental context rather than by receptor binding affinity alone.

NMDA-evoked acetylcholine release Striatal matrix Functional antagonism

Species-Dependent Potency: SSR240600 Exhibits Subnanomolar Affinity for Guinea Pig NK1 but Reduced Potency at Rat and Gerbil Receptors

SSR240600 displays pronounced species-dependent variation in NK1 receptor affinity that has direct implications for experimental model selection. The compound shows subnanomolar affinity for guinea pig NK1 receptors but is significantly less potent on rat and gerbil NK1 receptors [1]. This species selectivity is functionally consequential: in behavioral studies using gerbils, SSR240600 was devoid of effects in the tonic immobility test, while NK2 and NK3 antagonists (saredutant and osanetant, respectively) produced robust antidepressant-like effects [2]. The differential potency across species contrasts with compounds like GR205171, which has been specifically noted for its high affinity for rat NK1 receptors (Ki = 0.16 nM) combined with adequate CNS penetration to permit examination of central NK1 receptor function in this species in vivo [3]. Researchers utilizing SSR240600 must therefore carefully match the compound to the appropriate animal model; the guinea pig represents the validated species for in vivo studies of central NK1 receptor antagonism with this compound.

Species selectivity Guinea pig model Rat model Gerbil model

In Vivo Efficacy Across Multiple NK1-Mediated Endpoints: Quantified Dose-Response in Guinea Pig and Dog Models

SSR240600 has been comprehensively characterized in vivo across a battery of NK1 receptor-mediated physiological endpoints, with quantified effective dose ranges. In dogs, SSR240600 (3 and 10 µg/kg i.v.) antagonized NK1 receptor-mediated hypotension [1]. In guinea pigs, the compound inhibited microvascular leakage at 1 and 3 mg/kg i.p., bronchoconstriction at 50 and 100 µg/kg i.v., and citric acid-induced cough at 1–10 mg/kg i.p. [1]. The latter finding is particularly noteworthy, as the citric acid-induced cough model is one in which central endogenous tachykinins are suspected to play a major role, thereby demonstrating central activity of the compound [1]. In neurochemical studies, SSR240600 (0.1–10 mg/kg i.p. or p.o.) antagonized the excitatory effect of i.c.v. [Sar9,Met(O2)11]substance P on striatal acetylcholine release in anesthetized and awake guinea pigs, with the antagonistic action persisting after repeated administration (5 days, 10 mg/kg p.o., once daily) [2]. This breadth of in vivo validation across multiple dose ranges and endpoints provides a robust reference dataset for experimental planning and distinguishes SSR240600 from less thoroughly characterized NK1 antagonists.

In vivo pharmacology Hypotension Microvascular leakage Bronchoconstriction Citric acid-induced cough

Functional Antagonism of Substance P-Induced Contractions in Human Isolated Bronchi: pIC50 = 8.6

In a physiologically relevant human tissue preparation, SSR240600 antagonized substance P-induced contractions of isolated human small bronchi with a pIC50 value of 8.6 (corresponding to an IC50 of approximately 2.5 nM) when tested against an agonist concentration of 100 nM [1]. This ex vivo human tissue data complements the binding affinity measurements by demonstrating functional antagonism in a therapeutically relevant target tissue. The pIC50 of 8.6 represents potent functional blockade and provides a quantitative benchmark for comparing the functional efficacy of novel NK1 antagonists in human airway tissue. While comparable human bronchial data for other NK1 antagonists are not uniformly reported, this value establishes a reference point for translational studies investigating the role of NK1 receptors in respiratory conditions.

Human tissue assay Bronchial contraction Functional antagonism pIC50

SSR240600: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Sensitivity Human NK1 Receptor Binding and Occupancy Studies

Given its picomolar binding affinity for human NK1 receptors (Ki = 0.0061 nM in IM9 cells), SSR240600 is ideally suited for high-sensitivity receptor binding and occupancy studies where detection of low-abundance receptors or subtle changes in receptor availability is required. The compound's affinity exceeds that of aprepitant (Ki = 3 nM) by approximately 500-fold, enabling more sensitive competition assays and requiring substantially less compound [1][2]. This property is particularly valuable for autoradiography, positron emission tomography (PET) tracer development, and competition binding studies in tissues with limited NK1 receptor expression.

Central Nervous System NK1 Receptor Pharmacology in Guinea Pig Models

SSR240600 is validated for central nervous system studies in guinea pigs, where it displays subnanomolar affinity for the NK1 receptor and demonstrates robust efficacy across multiple behavioral and neurochemical endpoints [1][2]. The compound effectively antagonizes i.c.v. agonist-induced acetylcholine release, vocalizations, and stress-induced hyperthermia at doses of 0.1–10 mg/kg [2]. Researchers should prioritize guinea pig models for central studies with SSR240600 and avoid rat or gerbil models due to documented species-dependent reductions in potency [1][3].

Functional Studies of NK1 Receptor-Mediated Striatal Acetylcholine Release

For investigators studying the modulation of striatal cholinergic transmission by tachykinins, SSR240600 is a functionally validated tool compound. In direct comparative studies, SSR240600 (0.1–1 µM) markedly reduced NMDA-evoked [3H]acetylcholine release in the rat striatal matrix, sharing this activity profile with SR140333 and GR205171, while RP67580 and GR82334 were inactive [1]. This functional validation in a neurochemically relevant system distinguishes SSR240600 from other NK1 antagonists and provides a reproducible assay platform for studying NK1 receptor-mediated regulation of striatal neurotransmission.

Human Respiratory Tissue Pharmacology and Cough Model Studies

SSR240600 is an appropriate tool compound for ex vivo human respiratory pharmacology, as demonstrated by its potent antagonism of substance P-induced contractions in isolated human small bronchi (pIC50 = 8.6) [1]. Furthermore, the compound's efficacy in the citric acid-induced cough model in guinea pigs (1–10 mg/kg i.p.), a model with suspected central tachykinin involvement, supports its utility in preclinical studies of cough and airway hyperresponsiveness [1]. These data position SSR240600 as a reference antagonist for translational respiratory research involving NK1 receptor mechanisms.

Quote Request

Request a Quote for Ssr 240600

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.